p-Phenylenediamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIURFJELJKSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
| Record name | p-Phenylenediamine, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50968823 | |
| Record name | p-Phenylenediamine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55972-71-9, 624-18-0, 540-24-9 | |
| Record name | p-Phenylenediamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55972-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenylenediamine, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Phenylenediamine, monohydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenylenediamine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055972719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fourrine DS | |
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| Record name | p-Phenylenediamine, monohydrochloride | |
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| Record name | p-phenylenediamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for p-Phenylenediamine (B122844) Hydrochloride
p-Phenylenediamine (PPD), or benzene-1,4-diamine, is a crucial industrial chemical primarily produced through several established synthetic pathways. wikipedia.org The hydrochloride salt is typically formed by treating the p-phenylenediamine base with hydrochloric acid. The principal manufacturing routes involve the chemical modification of aniline (B41778) derivatives and substituted benzenes.
The most common and industrially significant method for synthesizing p-phenylenediamine is the reduction of p-nitroaniline (PNA). wikipedia.orgstackexchange.com This process centers on the conversion of the nitro group (-NO₂) to an amino group (-NH₂). This transformation can be achieved through various reduction techniques, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely employed green and efficient method. researchgate.net This process involves reacting p-nitroaniline with hydrogen gas in the presence of a metal catalyst. google.com Commonly used catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). researchgate.netgoogle.com The reaction is often carried out in a solvent. While various solvents can be used, water is considered a green solvent option. researchgate.net The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high conversion rates and yields. researchgate.netgoogle.com For instance, using a Raney Ni catalyst in water, a 100% conversion of p-nitroaniline with a 98.9% yield of p-phenylenediamine has been reported under optimized conditions. researchgate.net Another approach involves using a palladium-carbon catalyst in a mixed solvent system of alcohol (like methanol) and water, which can also result in high purity and yield. google.com
Historically, chemical reduction methods have also been used. A classic laboratory-scale synthesis involves the reduction of p-nitroaniline using iron powder in the presence of hydrochloric acid. prepchem.com The reaction is typically performed in water, and the completion of the reaction is indicated by the disappearance of the yellow color of the nitroaniline. prepchem.com Other reducing agents, such as tin granules in hydrochloric acid, can also be employed to convert p-nitroaniline to p-phenylenediamine. sciencemadness.org Nanomaterial-based catalysts, utilizing agents like sodium borohydride (B1222165) (NaBH₄) as the reductant, have also been explored for the effective conversion of 4-nitroaniline (B120555) to p-phenylenediamine, a process that is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. rsc.orgresearchgate.netresearchgate.net
| Reducing System | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|---|
| Hydrogenation | Raney Ni | Water | 50°C | 3.0 MPa | 98.9% | researchgate.net |
| Hydrogenation | Pd/C or Pt/C | Polar Solvent/Alcohol | - | - | High Purity | google.com |
| Hydrogenation | Palladium-carbon | Methanol (B129727)/Water | 100°C | - | 99.2% | google.com |
| Chemical Reduction | Iron Powder / HCl | Water | 95°C | Atmospheric | ~80% | prepchem.com |
| Chemical Reduction | Tin Granules / HCl | - | Cooled (Ice) | Atmospheric | - | sciencemadness.org |
Another significant pathway to p-phenylenediamine involves the amination of appropriately substituted benzene (B151609) rings. This typically means replacing leaving groups on a benzene ring with amino groups.
One route starts with 1,4-dichlorobenzene. This compound can be converted to p-phenylenediamine through reaction with ammonia (B1221849), typically in the form of aqueous ammonium (B1175870) hydroxide. stackexchange.com This nucleophilic aromatic substitution requires a catalyst, such as copper(I) chloride, and is performed under high temperature (over 200 °C) and pressure in a sealed reactor. stackexchange.com
A similar principle is applied in a multi-step process starting from chlorobenzene. stackexchange.com Chlorobenzene is first nitrated to produce a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene. The desired para-isomer is separated and then reacted with an excess of aqueous ammonia at high temperature (e.g., 175 °C) and pressure (e.g., 42 bar) to yield 4-nitroaniline, which is then reduced as described previously. stackexchange.com
Amination can also be performed on hydroxyl-substituted benzenes. A process exists for the preparation of 1,4-phenylenediamine from 1,4-dihydroxybenzene (hydroquinone). google.com This amination is conducted at high temperatures (300°C to 450°C) and pressures (up to 3000 psig) in the presence of an aminating agent like ammonia and an acidic alumina (B75360) catalyst. google.com The reaction proceeds through a p-aminophenol intermediate. google.com
Electrochemical methods are primarily investigated for the synthesis of poly(p-phenylenediamine) films rather than for the bulk production of the p-phenylenediamine monomer. researchgate.netresearchgate.net The process typically involves the anodic electropolymerization of the monomer onto an electrode surface, such as gold, platinum, or indium tin oxide (ITO). researchgate.netmdpi.com During this process, the p-phenylenediamine monomer is oxidized to form radical cations, which then couple to form polymer chains on the electrode surface. iaea.org
While electrochemical reduction of dinitrobenzene to diamines is a known process, detailed research findings focusing specifically on the electrochemical synthesis of p-phenylenediamine hydrochloride from precursors like p-nitroaniline are less common in the provided literature compared to electropolymerization studies. The existing literature on the electrochemistry of p-phenylenediamine is more focused on its use in creating modified electrodes for analytical sensors or studying the properties of the resulting polymer films. researchgate.netiaea.orgnih.gov For example, a glassy carbon electrode can be functionalized by covalently binding p-phenylenediamine via electrochemical oxidation. iaea.org
Synthesis of p-Phenylenediamine Derivatives
p-Phenylenediamine serves as a versatile precursor for the synthesis of a wide range of derivatives with specific functionalities for various applications, from analytical chemistry to materials science.
Due to its use in products like hair dyes, sensitive analytical methods are required for the detection and quantification of p-phenylenediamine. rsc.orgscirp.org Derivatization is a common strategy to enhance its detectability by techniques such as chromatography and electrochemical sensors. scirp.orgrsc.org This involves reacting p-phenylenediamine with a reagent to form a more stable or easily detectable compound.
One method involves converting p-phenylenediamine into a stable imine derivative by reacting it with an aldehyde, such as benzaldehyde (B42025). nih.gov The resulting imine is less thermolabile and can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). scirp.orgnih.gov For quantification, an internal standard like N-benzylidene-4-methylbenzene-amine can be used. nih.gov
For fluorescence-based detection, p-phenylenediamine can be reacted with a fluorescent reagent. For example, 5-(4,6-dichlorotriazinyl) amino fluorescein (B123965) (DTAF) undergoes a nucleophilic substitution reaction with p-phenylenediamine, attaching a highly fluorescent tag that allows for sensitive detection using techniques like micellar electrokinetic chromatography (MEKC). rsc.org Another approach for GC-MS analysis involves derivatization with trifluoroacetic acid (TFA). rsc.org
Electrochemical sensors also benefit from derivatization or the use of specific nanomaterials to enhance selectivity and sensitivity. Ratiometric electrochemical sensors using nitrogen-doped MOF-derived carbon nanomaterials have been developed for the determination of p-phenylenediamine, achieving low detection limits. nih.gov
| Derivatizing Agent/Method | Analytical Technique | Purpose | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Benzaldehyde | GC-MS | Forms a stable imine derivative | - | nih.gov |
| Trifluoroacetic acid (TFA) | GC-MS | Improves analysis in biological fluids | 0.1 pg | rsc.org |
| DTAF | Micellar Electrokinetic Chromatography (MEKC) | Fluorescent tagging for improved sensitivity | - | rsc.org |
| N-CoNi/C Nanomaterial | Differential Pulse Voltammetry | Ratiometric electrochemical sensing | 0.091 µM | nih.gov |
p-Phenylenediamine and its oligomers are valuable electron-donor units in the synthesis of donor-acceptor (D-A) type functional materials with specific electronic and optical properties. acs.orgnih.gov These materials are of interest for applications in electronics due to their potentially small HOMO-LUMO gaps. acs.org
A key strategy involves the synthesis of p-phenylenediamine derivatives bearing fused heterocyclic electron-acceptor units, such as benzothiadiazole (BT) or quinoxaline (B1680401) (QX). acs.orgnih.gov These derivatives can be prepared through palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination). acs.org For example, reacting 4,7-dibromo-2,1,3-benzothiadiazole (B82695) with aniline or N-phenyl-1,4-phenylenediamine using a palladium catalyst and a phosphine (B1218219) ligand like DPEphos affords the desired D-A-D type structures. acs.org
The electronic properties of these derivatives are highly dependent on the structure, including the nature of the acceptor unit and the length of the aniline oligomer chain. acs.orgnih.gov Another approach involves synthesizing charge-transfer complexes, where p-phenylenediamine acts as an electron donor interacting with a π-acceptor molecule like 3,5-dinitrobenzoic acid. nih.gov Furthermore, p-phenylenediamine derivatives are used as precursors for advanced polymers. nih.govtandfonline.comresearchgate.net For example, oxidative polymerization of p-phenylenediamine and its methylated derivatives using an oxidant like ammonium persulfate can produce polymers with interesting thermal and structural properties. tandfonline.comresearchgate.nettandfonline.com
Preparation of Pyrrolidyl Group Derivatives
The synthesis of p-phenylenediamine derivatives incorporating a pyrrolidyl group can be achieved through multi-step chemical processes. A common strategy involves the initial preparation of a nitro-substituted precursor, which is subsequently reduced to form the desired amino-substituted phenylenediamine core.
One patented method describes the synthesis of N-(4-aminophenyl)pyrrolidine from p-phenylenediamine dihydrochloride (B599025). In this process, p-phenylenediamine dihydrochloride is heated with dichlorobenzene. After cooling, the crystallized starting material is filtered off, and the remaining filtrate is distilled to yield the N-(p-aminophenyl)pyrrolidine product. electrochemsci.org
Another approach involves the hydrogenation of a nitro-substituted phenylpyrrolidine compound. For instance, a derivative can be dissolved in a solvent like ethanol (B145695) and hydrogenated under pressure in the presence of a palladium on charcoal catalyst. After the reaction is complete, the catalyst is filtered off, and the final product is isolated in the form of its hydrochloride salt, achieving high yields. elsevierpure.com
Table 1: Example of a Hydrogenation Step for a Pyrrolidyl Derivative
| Precursor | Catalyst | Solvent | Pressure | Product | Yield |
| Pyrrolidyl-substituted nitrophenyl derivative | Palladium on charcoal | Ethanol | 8-10 bar | Pyrrolidyl-substituted para-phenylenediamine hydrochloride | 82-86% elsevierpure.com |
Fabrication of Coupled Compounds (e.g., Coumarin (B35378) Derivatives)
The fabrication of compounds coupling p-phenylenediamine with other molecules, such as coumarins, often utilizes diazo coupling reactions. This process generally involves two main stages: the diazotization of the primary aromatic amine followed by a coupling reaction with a suitable partner. nih.gov
First, this compound is converted into a diazonium salt. This is typically achieved by reacting it with a source of nitrous acid, such as sodium nitrite, in a strongly acidic solution at low temperatures (0–5 °C). electrochemsci.orgnih.gov The resulting diazonium salt is a highly reactive intermediate.
In the second stage, this diazonium salt solution is added to a solution containing a coumarin derivative, such as 4-hydroxycoumarin, which acts as the coupling component. electrochemsci.org The reaction is carefully controlled, often by adjusting the pH to be basic, to facilitate the electrophilic substitution onto the activated coumarin ring. upb.ro This results in the formation of an azo compound, where the p-phenylene and coumarin moieties are linked by an -N=N- group, yielding a colored azo dye. upb.roijrbat.in
Table 2: General Conditions for Azo Coupling of Diazotized Amines with Coumarin
| Step | Reagents | Temperature | pH | Outcome |
| Diazotization | Aromatic Amine, NaNO₂, HCl | 0–5 °C nih.gov | Strongly Acidic nih.gov | Formation of Diazonium Salt |
| Coupling | Diazonium Salt, Coumarin Derivative, NaOH/Na₂CO₃ | 0–9 °C upb.ro | Basic (8.5-9) upb.ro | Formation of Azo-Coumarin Dye |
Advanced Synthetic Strategies and Catalysis
Beyond the synthesis of discrete molecules, this compound is a key monomer in the production of advanced polymers. Its polymerization and copolymerization are often facilitated by specific catalytic systems to control the reaction and enhance the properties of the resulting materials.
Chemical Co-polymerization Techniques
Chemical oxidative polymerization is a primary technique for synthesizing polymers and copolymers of p-phenylenediamine. In this method, the monomer, often in the form of p-phenylenediamine dihydrochloride, is polymerized in an aqueous solution using a chemical oxidant. cas.org A common oxidant used for this purpose is ammonium persulfate ((NH₄)₂S₂O₈). nih.govcas.org
Copolymerization involves introducing a second, different monomer to be incorporated into the polymer chain alongside p-phenylenediamine. This approach is used to modify the properties of the final polymer, such as solubility or conductivity. For example, p-phenylenediamine can be copolymerized with aniline to produce p-phenylenediamine-aniline (P(ANI-PDA)) copolymers. The process involves dissolving both monomers in an acidic medium, like hydrochloric acid, and then initiating polymerization with an oxidant. Similarly, copolymers with substituted toluidines have also been synthesized using potassium dichromate as the oxidant. The resulting copolymer often exhibits properties that are intermediate between those of the two corresponding homopolymers.
Role of Co-catalysts in Polymerization
In the oxidative polymerization of p-phenylenediamine, co-catalysts can be employed to improve reaction efficiency and influence the characteristics of the resulting polymer. While protic acids are typically used, certain metal salts have been shown to act as effective co-catalysts. nih.govnih.gov
One notable example is the use of aluminium triflate (Al(OTf)₃) in conjunction with ammonium persulfate as the primary oxidant. nih.govnih.govupb.ro Studies have demonstrated that the addition of Al(OTf)₃ to the polymerization reaction can significantly enhance the yield of the resulting poly(p-phenylenediamine) (P(pPD)) and its derivatives. nih.govnih.gov This co-catalyst system has been found to affect the molecular weight of the polymers differently than reactions that rely solely on protic acids. nih.govnih.gov The use of Al(OTf)₃ represents a novel approach to synthesizing these polymers, offering improved yields under various experimental conditions. nih.gov
Table 3: Effect of Aluminium Triflate Co-catalyst on Polymerization Yield
| Monomer | Oxidant System | Solvent | Yield | Reference |
| p-phenylenediamine (pPD) | (NH₄)₂S₂O₈ | HCl | Lower Yield | nih.govnih.gov |
| p-phenylenediamine (pPD) | (NH₄)₂S₂O₈ + Al(OTf)₃ | Water | Higher Yield | nih.govnih.gov |
| 2,5-dimethyl-p-phenylenediamine | (NH₄)₂S₂O₈ | Water | Lower Yield | nih.govnih.gov |
| 2,5-dimethyl-p-phenylenediamine | (NH₄)₂S₂O₈ + Al(OTf)₃ | Water | Improved Yield | nih.govupb.ro |
Advanced Analytical Characterization Techniques
Spectroscopic Methods for Structural and Compositional Analysis
Spectroscopic techniques are pivotal in the characterization of p-phenylenediamine (B122844) hydrochloride, each offering unique information about its molecular structure and composition.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of p-phenylenediamine (PPD) reveals distinct peaks corresponding to specific vibrational modes. In PPD, sharp bands observed at 3498 and 3450 cm⁻¹ are attributed to the asymmetric and symmetric N-H stretching modes of the primary amine (NH₂) group, respectively. researchgate.net The presence of a primary aromatic amine group is further confirmed by the appearance of these bands at 3463 and 3420 cm⁻¹ in related coordination polymers. researchgate.net A strong absorption band near 1605 cm⁻¹ is due to the N-H bending mode of the NH₂ group. researchgate.net Additionally, a weaker band around 3203 cm⁻¹ is identified as a Fermi resonance band, arising from the interaction between the overtone of the 1605 cm⁻¹ band and the symmetric N-H stretching band. researchgate.net Other significant assignments include the C-N aromatic stretching at 1276 cm⁻¹, C-H aromatic stretching at 3038 cm⁻¹, C-H aromatic deformation at 835 cm⁻¹, and C=C aromatic stretching at 1502 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for p-Phenylenediamine
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| 3498 | Asymmetric N-H Stretch (NH₂) | researchgate.net |
| 3450 | Symmetric N-H Stretch (NH₂) | researchgate.net |
| 3203 | Fermi Resonance (N-H) | researchgate.net |
| 3038 | C-H Aromatic Stretch | researchgate.net |
| 1605 | N-H Bend (NH₂) | researchgate.net |
| 1502 | C=C Aromatic Stretch | researchgate.net |
| 1276 | C-N Aromatic Stretch | researchgate.net |
| 835 | C-H Aromatic Deformation | researchgate.net |
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of p-phenylenediamine, recorded in dimethyl sulfoxide, displays three intense and narrow absorption bands at 199 nm, 237 nm, and 299 nm. researchgate.net The bands at 199 nm and 237 nm are assigned to the π-π* transitions of the benzenoid rings. researchgate.net The weaker band at 299 nm is attributed to a transition resulting from π-p conjugation involving the unshared electrons of the amino group and the benzenoid ring. researchgate.net In another study using acetonitrile (B52724) as the solvent, absorption maxima were observed at 251 nm. photochemcad.com When measured in an acidic mobile phase (pH ≤ 3), absorption maxima for p-phenylenediamine were reported at 198 nm, 236 nm, and 284 nm. sielc.com
Table 2: UV-Vis Absorption Maxima (λmax) of p-Phenylenediamine in Different Solvents
| Solvent | λmax (nm) | Reference |
| Dimethyl Sulfoxide | 199, 237, 299 | researchgate.net |
| Acetonitrile | 251 | photochemcad.com |
| Acidic Mobile Phase (pH ≤ 3) | 198, 236, 284 | sielc.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of its atomic nuclei. For p-phenylenediamine, ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.
In the ¹H NMR spectrum of p-phenylenediamine, distinct signals are observed for the aromatic and amine protons. The aromatic protons typically appear as a singlet at approximately 6.31 ppm, while the amine (NH₂) protons present as a broad signal around 3.37 ppm. researchgate.net
¹³C NMR spectroscopy further characterizes the carbon skeleton. While specific data for p-phenylenediamine hydrochloride was not found in the provided search results, related studies on similar compounds provide expected chemical shift ranges.
Table 3: ¹H NMR Chemical Shifts (δ) for p-Phenylenediamine
| Protons | Chemical Shift (ppm) | Multiplicity | Reference |
| Aromatic (C-H) | 6.31 | Singlet | researchgate.net |
| Amine (N-H) | 3.37 | Broad Signal | researchgate.net |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. Various mass spectrometry techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed for the analysis of p-phenylenediamine. up.ac.zanih.gov In one method, p-phenylenediamine was derivatized with benzaldehyde (B42025) before GC-MS analysis. nih.gov LC-MS/MS with electrospray positive ionization has also been used for its detection. up.ac.zacncb.ac.cn The mass spectrum of p-phenylenediamine shows a prominent peak at m/z 45. nih.gov
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the analysis of a polymer derived from m-phenylenediamine (B132917) (a structural isomer of p-phenylenediamine), the N1s XPS spectrum was deconvoluted into two peaks at 399.5 eV and >400.0 eV, corresponding to amine (–NH–) and doped imine (–NH+·–) nitrogen atoms, respectively. researchgate.net For polyemeraldine hydrochloride, a related polymer, the N1s spectrum showed a peak for imine units at 398.1 eV, which shifted to a higher binding energy upon protonation. nus.edu.sg In another study involving perfluorophenylazide-modified surfaces, N1s peaks were assigned to amine/amide (400.5 eV) and azide (B81097) (402.1 and 405.6 eV) species. nih.gov
X-ray Absorption at Nitrogen K edge (N K XANES)
X-ray Absorption Near Edge Structure (XANES) spectroscopy at the nitrogen K-edge provides information about the local electronic structure and bonding environment of nitrogen atoms. In a study of poly(p-phenylenediamine)-montmorillonite nanocomposites, the N K XANES spectra were analyzed to understand the nature of the nitrogen atoms within the polymer chains. researchgate.net The deconvolution of the experimental spectra revealed the presence of different nitrogen species, which can be related to nitrogen atoms in phenazine-like rings and azo bonds. researchgate.net For intercalated polyaniline, a related conductive polymer, the N K XANES bands were also attributed to nitrogen atoms in phenazine-like rings and azo bonds. researchgate.net
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have unpaired electrons. libretexts.org For p-Phenylenediamine, EPR is not used to detect the parent compound directly but is invaluable for studying its oxidation mechanisms and the resulting free radical intermediates. nih.gov
The oxidation of p-Phenylenediamine, a critical process in many of its applications, proceeds through one-electron transfer steps, leading to the formation of paramagnetic species. researchgate.netnih.gov The initial oxidation product is the p-phenylenediamine cation radical. nih.gov This radical species can be further oxidized. The process involves the formation of a semiquinonediimine radical cation (SQDI+), which can then be oxidized to a quinonediimine (QDI) species. researchgate.net
EPR spectroscopy allows for the direct detection and characterization of these transient radical intermediates. For instance, studies using fast-flow ESR spectroscopy have successfully identified the N-acetyl-4-aminophenoxyl free radical from the oxidation of p-phenylenediamine metabolites. nih.gov The hyperfine structure observed in the EPR spectrum provides detailed information about the electronic structure of the radical and its interaction with surrounding magnetic nuclei, such as ¹⁴N and ¹H. libretexts.orgyoutube.com This information is critical for understanding the reaction pathways and the nature of the intermediates formed during oxidation processes. nih.govnih.gov
The use of cyclic hydroxylamine (B1172632) spin probes in conjunction with EPR can also be employed to measure reactive oxygen species (ROS) generated during the oxidation of p-Phenylenediamine. nih.govnih.gov These probes react with ROS to form stable nitroxide radicals that are readily quantifiable by EPR, providing insight into the oxidative stress mechanisms associated with p-Phenylenediamine reactions. nih.govnih.gov
Chromatographic Separations and Quantification
Chromatographic techniques are fundamental for separating this compound from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods. scirp.org
HPLC is a widely adopted method for the analysis of p-Phenylenediamine due to its efficiency, precision, and applicability at room temperature, which prevents the degradation of thermally labile compounds. ijpsr.comscirp.org Various HPLC methods have been developed, often employing reverse-phase columns and UV detection.
A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. ijpsr.comnih.gov For instance, one validated method uses a Phenomenex C18 column with a mobile phase of methanol and water (70:30 v/v) at a flow rate of 0.55 ml/min, with UV detection at 242 nm. This method reported a retention time of 2.088 minutes. ijpsr.com Another method separates isomers of phenylenediamine using a Primesep 100 mixed-mode column with a mobile phase of acetonitrile and water (40/60) containing 0.1% sulfuric acid, with UV detection at 200 nm. sielc.com
To enhance sensitivity and selectivity, HPLC can be coupled with other detectors, such as a diode array detector (DAD) or an electrochemical detector (ECD). A method using an AQUA C18 column with a mobile phase of acetonitrile and 25 mM ammonium (B1175870) acetate (B1210297) solution (5:95, v/v) employed both DAD (at 240 or 255 nm) and ECD (at +400 mV) for the quantification of p-Phenylenediamine and its metabolites. nih.gov The use of mass spectrometry (MS) as a detector (LC-MS/MS) provides even greater specificity and lower detection limits. up.ac.za
Interactive Table: HPLC Methods for p-Phenylenediamine Analysis
| Stationary Phase | Mobile Phase | Flow Rate (ml/min) | Detector | Retention Time (min) | Source |
|---|---|---|---|---|---|
| Phenomenex C18 (100 x 4.6 mm, 5µm) | Methanol:Water (70:30) | 0.55 | UV (242 nm) | 2.088 | ijpsr.com |
| Primesep 100 (150 x 4.6 mm, 5µm) | Acetonitrile:Water (40:60) with 0.1% H₂SO₄ | 1.0 | UV (200 nm) | Not Specified | sielc.com |
| Primesep 100 (150 x 4.6 mm, 5µm) | Acetonitrile:Water (30:70) with 0.2% H₂SO₄ | 1.0 | UV (210 nm) | Not Specified | sielc.com |
| AQUA C18 | Acetonitrile:Ammonium acetate (25 mM) (5:95) | Not Specified | DAD (240/255 nm) & ECD (+400 mV) | Not Specified | nih.gov |
| C18 Silica Gel | Acetonitrile:Ammonium acetate (25 mM, pH 4.5) (10:90) | 1.0 | UV (240 nm) | Not Specified | researchgate.net |
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of p-Phenylenediamine, direct analysis is often challenging. scirp.org Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. scirp.orgnih.gov
Common derivatization agents include benzaldehyde, which reacts with the amino groups of p-Phenylenediamine to form a stable imine derivative. nih.gov This derivative can then be readily analyzed by GC-MS. One method describes the transformation of p-Phenylenediamine into its corresponding imine derivative, followed by analysis using a GC-MS system operating in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. nih.gov Another approach involves derivatization with pentafluoropropionamide, with the resulting derivative being analyzed by GC-MS under various ionization conditions, including electron ionization and negative ion chemical ionization. nih.gov
The choice of carrier gas can also be a factor. While helium is traditionally used, studies have shown that hydrogen or nitrogen can serve as suitable alternatives for the GC-MS analysis of aromatic amines like p-Phenylenediamine. oup.comnih.gov The mass spectrum of the derivatized p-Phenylenediamine provides a unique fragmentation pattern that serves as a fingerprint for its unambiguous identification. The molecular ion peak is often prominent, along with characteristic fragment ions resulting from the loss of specific groups from the derivative. nih.govnih.gov
Interactive Table: GC-MS Analysis Parameters for Aromatic Amines
| Derivatization Agent | Carrier Gas | Ionization Mode | Key Findings | Source |
|---|---|---|---|---|
| Benzaldehyde | Helium | Electron Ionization (EI) - SIM | Transformation to a stable imine derivative allows for accurate quantification. | nih.gov |
| Pentafluoropropionamide | Methane (for CI) | Electron Ionization (EI), Positive/Negative Chemical Ionization (CI) | Negative ion CI with selected ion monitoring is highly suitable for quantitative analysis. | nih.gov |
| Benzenesulfonyl chloride | Not Specified | Not Specified | Allows for simultaneous determination of multiple amines after derivatization. | bohrium.com |
| Not applicable (comparison study) | Helium, Hydrogen, Nitrogen | Not Specified | Hydrogen and nitrogen can be effective alternative carrier gases to helium. | oup.comnih.gov |
Electrochemical Analytical Techniques
Electrochemical methods offer a sensitive, cost-effective, and often rapid approach for the analysis of electroactive compounds like this compound. rsc.org These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of p-Phenylenediamine. researchgate.net The method involves scanning the potential of an electrode linearly with time in a cyclic manner and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the reversibility of the electron transfer reactions.
The electrochemical oxidation of p-Phenylenediamine at various electrodes, such as platinum, glassy carbon, and carbon paste, has been extensively studied. researchgate.netnih.govacs.org The oxidation is generally a two-electron, two-proton process, where p-Phenylenediamine is oxidized to p-benzoquinonediimine. researchgate.netsrce.hr The cyclic voltammogram of p-Phenylenediamine typically shows a well-defined anodic (oxidation) peak and a corresponding cathodic (reduction) peak on the reverse scan, indicating a quasi-reversible or reversible redox process. researchgate.netsrce.hr
For example, using a carbon paste electrode in a 0.1 M phosphate (B84403) buffer solution (pH 7.0), p-Phenylenediamine exhibits an anodic peak potential at +0.10 V and a cathodic peak potential at +0.03 V at a scan rate of 50 mV/s. srce.hr The peak currents are proportional to the concentration of p-Phenylenediamine, allowing for its quantification. srce.hrabechem.com The effect of pH and scan rate on the voltammetric response provides further insights into the reaction mechanism. srce.hr
Interactive Table: Cyclic Voltammetry Findings for p-Phenylenediamine
| Electrode | Medium | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Key Observation | Source |
|---|---|---|---|---|---|
| Carbon Paste Electrode | 0.1 M Phosphate Buffer (pH 7.0) | +0.10 V | +0.03 V | A well-defined, quasi-reversible redox wave was observed. | srce.hr |
| Glassy Carbon Electrode | 0.15 M Phosphate Buffer (pH 6.0) with ethanol (B145695) (80:20) | ~0.2 V (initial) | Not specified | Anodic peak current decreases during controlled-potential coulometry. | researchgate.net |
| Platinum Electrode | Acetonitrile | Not specified | Not specified | Appears as a fast and reversible one-electron exchange per molecule. | researchgate.net |
| Glassy Carbon Electrode | 50% Methanol-Water with 0.1M HClO₄ | Not specified | Not specified | Used to determine formal potentials and rate constants. | nih.gov |
Chronopotentiometry is a galvanostatic technique where a constant current is applied to the working electrode, and the potential is monitored as a function of time. pineresearch.com When the concentration of the electroactive species (p-Phenylenediamine) at the electrode surface drops to zero, there is a sharp change in potential, which is known as the transition time (τ). This transition time is related to the bulk concentration of the analyte.
This technique has been used to study the electrochemical oxidation of p-Phenylenediamine in various media. For instance, chronopotentiometry was used alongside cyclic voltammetry and rotating disk electrode voltammetry to study the oxidation of p-Phenylenediamine at platinum electrodes in acetonitrile solutions. researchgate.net These studies confirmed that the electrochemical reaction is a rapid and reversible one-electron exchange per molecule of p-Phenylenediamine. researchgate.net
The analysis of chronopotentiometric data can also provide information on diffusion coefficients and the kinetics of the electrode processes. pineresearch.comresearchgate.net By analyzing the potential-time curves under different current densities, researchers can elucidate the mechanism of the electrochemical reaction. researchgate.net
Rotating Disc Electrode Voltammetry
Rotating Disc Electrode (RDE) voltammetry is a powerful hydrodynamic technique used to investigate the kinetics and mechanisms of electrochemical reactions. wikipedia.org In this method, a disc-shaped electrode is rotated at a constant and controlled angular velocity, inducing a well-defined flow of the analyte solution towards the electrode surface. wikipedia.orgpineresearch.com This controlled convection allows for the precise determination of reaction rates that are limited by mass transport. pineresearch.comwashington.edu
For p-phenylenediamine, RDE voltammetry can be employed to study its oxidation and reduction processes. The limiting current observed in RDE voltammograms is directly proportional to the concentration of the analyte and the square root of the rotation rate, as described by the Levich equation. washington.eduresearchgate.net This relationship allows for the quantitative determination of p-phenylenediamine and the calculation of its diffusion coefficient. researchgate.netnih.gov Studies have shown that the limiting current for the oxidation of related compounds increases with the rotation speed of the electrode, and the linearity of the resulting Levich plots indicates that the process is mass-transport controlled at lower rotation rates. researchgate.net
| Parameter | Description | Reference |
| Technique | Rotating Disc Electrode (RDE) Voltammetry | wikipedia.org |
| Principle | A rotating electrode creates a defined solution flow, enabling the study of reaction kinetics under mass transport control. | wikipedia.orgpineresearch.com |
| Application to p-Phenylenediamine | Study of oxidation/reduction mechanisms and quantitative analysis. | researchgate.net |
| Key Equation | Levich Equation: Relates limiting current to analyte concentration and rotation rate. | washington.edu |
Controlled-Potential Coulometry
Controlled-potential coulometry is an electrochemical technique used for the precise quantitative analysis of a substance by measuring the total charge (in coulombs) required to completely electrolyze it at a constant electrode potential. brainkart.com This method ensures 100% current efficiency by maintaining a potential at which only the analyte of interest undergoes a redox reaction, thus avoiding interference from other species in the sample. brainkart.com
In the context of p-phenylenediamine analysis, this technique can be applied to determine its concentration with high accuracy. The electrolysis is typically carried out in a small-volume electrochemical cell with a large surface area working electrode and efficient stirring to minimize the analysis time, which usually ranges from 30 to 60 minutes. brainkart.com The choice of working electrode is crucial; a platinum gauze electrode is common, but for reductions requiring highly negative potentials, a mercury pool electrode is preferred due to the high overpotential for hydrogen evolution on its surface. brainkart.com
| Parameter | Description | Reference |
| Technique | Controlled-Potential Coulometry | brainkart.com |
| Principle | Measures the total charge required to completely and selectively electrolyze the analyte at a constant potential. | brainkart.com |
| Application to p-Phenylenediamine | High-accuracy quantitative determination. | brainkart.com |
| Instrumentation | Three-electrode potentiostat with a platinum gauze or mercury pool working electrode. | brainkart.com |
| Analysis Time | Typically 30-60 minutes. | brainkart.com |
Other Analytical Approaches
Colorimetric and Fluorescence Methods
Colorimetric and fluorescence-based methods are widely used for the detection of p-phenylenediamine due to their simplicity, high sensitivity, and often, the ability for "naked-eye" observation. rsc.org These methods typically rely on the oxidation of p-phenylenediamine or its derivatives to form colored or fluorescent products. rsc.orgnih.gov
For instance, the oxidation of o-phenylenediamine (B120857) (an isomer of p-phenylenediamine) can produce the highly fluorescent compound 2,3-diaminophenazine. nih.gov This reaction forms the basis for various sensors designed to detect metal ions and small molecules. nih.gov In one approach, the presence of certain metal ions can catalyze the oxidation of phenylenediamine derivatives, leading to a change in color or fluorescence intensity that can be correlated to the analyte's concentration. nih.govacs.org These methods have been successfully applied to determine p-phenylenediamine in various samples, including hair dyes. rsc.orgresearchgate.net
| Method | Principle | Application | Detection Limit | Reference |
| Colorimetry | Oxidation of p-phenylenediamine to form colored products. | Detection in hair dyes and biological samples. | 2 mg/kg in liver, 2 mg/L in blood/urine. | rsc.org |
| Fluorescence | Oxidation of phenylenediamine derivatives to fluorescent compounds. | Detection of metal ions and p-phenylenediamine. | As low as 0.14 nM for Hg2+ using a sensor system. | nih.govacs.org |
Inductively Coupled Plasma/Mass Spectrometry (ICP/MS) for Metal Components
While this compound is an organic compound, Inductively Coupled Plasma/Mass Spectrometry (ICP/MS) is a powerful technique for the determination of trace and ultra-trace metal components that may be present as impurities or as part of a formulation containing the compound. researchgate.net ICP/MS is known for its high sensitivity and ability to perform multi-element analysis. acs.orgresearchgate.net
In the analysis of products containing p-phenylenediamine, such as hair dyes, ICP/MS has been used to identify and quantify various metal components. researchgate.net This is crucial for quality control and to ensure the absence of toxic heavy metals. The technique involves introducing the sample into a high-temperature plasma, which atomizes and ionizes the elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for their identification and quantification. researchgate.net
| Technique | Principle | Application | Metals Detected | Reference |
| ICP/MS | Sample is atomized and ionized in a high-temperature plasma, and ions are separated by mass. | Determination of trace metal impurities in products containing p-phenylenediamine. | Be, Na, Al, K, Ca, Sc, Ti, V, Cr, Mn, Fe, Cu, and Zr have been identified in hair dyes. | researchgate.net |
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point and glass transition temperature. For p-phenylenediamine, the melting point is reported to be between 139 and 141 °C. vwr.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal stability and decomposition of the material.
| Technique | Property Measured | Information Obtained | Reference |
| DSC | Heat flow into or out of a sample. | Melting point, glass transition temperature. | vwr.com |
| TGA | Change in mass with temperature. | Thermal stability, decomposition temperature. | researchgate.net |
Wide-Angle X-ray Diffraction (WAXD)
Wide-Angle X-ray Diffraction (WAXD) is a technique used to determine the crystalline structure of materials. abo.fi When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted in a pattern that is characteristic of the crystal lattice structure. abo.fi
For polymers containing p-phenylenediamine units, such as poly(p-phenylene terephthalamide), WAXD has been instrumental in elucidating the crystal and molecular structure. abo.fi Studies have used WAXD to determine the unit cell dimensions and the arrangement of the polymer chains within the crystal lattice. abo.fi For poly(p-phenylenediamine) microstructures, X-ray diffraction patterns have been used to investigate the solid-state ordering, revealing variations in crystallinity depending on the synthesis conditions. researchgate.net
| Technique | Principle | Application | Findings | Reference |
| WAXD | Diffraction of X-rays by the crystalline lattice of a material. | Determination of crystal structure and solid-state ordering. | Elucidation of the unit cell and chain packing in polymers containing p-phenylenediamine. | abo.firesearchgate.net |
Mechanistic Studies of Chemical Reactivity and Transformation
Polymerization Mechanisms
p-Phenylenediamine (B122844) can undergo polymerization through both chemical and electrochemical methods to form conductive polymers. rsc.org The oxidative polymerization of p-phenylenediamine in a hydrochloric acid solution can yield a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), which is analogous to polyaniline. researchgate.net The polymerization process can be influenced by the reaction medium; for example, using glacial acetic acid is intended to avoid side reactions that might occur in more acidic environments. researchgate.net
Electropolymerization of phenylenediamine isomers, such as o-phenylenediamine (B120857), has been studied extensively. koreascience.krresearchgate.netacs.org The resulting polymer films can exhibit electrocatalytic properties. koreascience.kr For o-phenylenediamine, it is suggested that the active polymeric component has a structural unit similar to a cyclic dimer, 2,3-diaminophenazine. koreascience.kr However, p-phenylenediamine itself does not typically polymerize during cyclic voltammetric studies but instead forms low molecular weight oligomers. researchgate.net
The polymerization can also be templated. For instance, a metal-organic framework (MOF) has been used to template the self-polymerization of p-phenylenediamine, resulting in a polymer with a hollow box-assembled spherical structure. rsc.org Furthermore, composites of poly(p-phenylenediamine) with materials like montmorillonite (B579905) have been prepared through oxidative polymerization, where the monomers are intercalated within the clay gallery. nih.gov
Oxidative Polymerization Pathways
The oxidative polymerization of p-phenylenediamine (pPD) can be initiated by chemical oxidants or electrochemical methods. In a hydrochloric acid solution, the oxidative polymerization of p-phenylenediamine does not yield a polyquinoxaline polymer as previously thought, but rather a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), which is analogous to the pernigraniline form of polyaniline. researchgate.net A proposed scheme for this polymerization suggests a pathway that deviates from the formation of a polyquinoxaline structure. researchgate.net When polymerization is carried out in glacial acetic acid, it is believed to proceed through a specific mechanism that avoids side reactions that can occur in more aggressive acidic environments, resulting in a polymer capped with NH2/NH2 groups. researchgate.net
The choice of oxidant and reaction medium significantly influences the polymerization process and the resulting polymer structure. Ammonium (B1175870) persulfate and potassium persulfate are commonly used oxidants. researchgate.netresearchgate.net The use of a co-catalyst like aluminum triflate in conjunction with ammonium persulfate in water has been shown to improve the polymerization yield under certain conditions. tandfonline.comresearchgate.net The solvent also plays a crucial role; for instance, higher polymerization yields for poly(p-phenylenediamine) have been reported in water compared to aqueous HCl solutions. tandfonline.com
Theoretical studies, such as those using density functional theory, have been employed to understand the effects of oxidants like potassium persulfate on the polymerization mechanism in aqueous media. researchgate.net These studies help to elucidate the intricate steps of free-radical formation, dimerization, and ammonia (B1221849) extrusion that are proposed to be part of the polymer chain elongation process. researchgate.net
Free-Radical Polymerization Initiation
The initiation of p-phenylenediamine polymerization often involves the formation of radical cations. ucla.edu In the case of oxidative polymerization, the oxidant abstracts an electron from the p-phenylenediamine monomer to form a radical cation. This initiation step is crucial as it generates the reactive species that will propagate the polymerization. For instance, during the electropolymerization of o-phenylenediamine, the oxidation of the monomer to its radical cation begins at a specific potential, which then triggers the formation of oligomers and polymers. ucla.edu
Dimerization and Polymer Chain Elongation Processes
Following initiation, the radical cations can undergo dimerization and subsequent chain elongation. The proposed mechanism often involves the coupling of two radical cations to form a dimer. This dimer can then be further oxidized to a more reactive state, allowing for the addition of more monomer units and thus elongating the polymer chain. researchgate.net
The process of chain elongation is complex and can involve several competing reactions. For instance, in the polymerization of p-phenylenediamine, dimerization and ammonia extrusion are suggested as key steps in the elongation of the polymer chain. researchgate.net The structure of the resulting polymer is dependent on the specific coupling positions (e.g., head-to-tail, head-to-head).
Ammonia Extrusion in Polymerization Adducts
A significant feature of the oxidative polymerization of p-phenylenediamine is the extrusion of ammonia. researchgate.net During the polymerization process, particularly in the chain elongation steps, ammonia can be eliminated from the polymer adducts. researchgate.net This has been experimentally verified by detecting ammonia in the filtrate of the polymerization reaction. researchgate.net For example, in one study, the amount of ammonia formed was found to be nearly equimolar to the amount of p-phenylenediamine used, suggesting that ammonia extrusion is a major pathway. researchgate.net
It is important to distinguish this from ammonia formation through the hydrolysis of quinonediimine, which is another possible side reaction. researchgate.net However, experimental evidence suggests that the primary source of ammonia is the extrusion process during polymerization. researchgate.net
Electropolymerization Film Formation and Characteristics
Electropolymerization is a powerful technique to form thin, uniform polymer films on electrode surfaces. researchgate.net For phenylenediamines, this process typically occurs in acidic aqueous media. researchgate.net The process involves applying a potential to an electrode immersed in a solution containing the monomer. The monomer is oxidized at the electrode surface, initiating polymerization and leading to the deposition of a polymer film. ucla.edu
The characteristics of the resulting film, such as its thickness, morphology, and conductivity, can be controlled by parameters like the applied potential, scan rate (in cyclic voltammetry), and the composition of the electrolyte solution. ucla.edu For example, electropolymerization of o-phenylenediamine can be performed under voltammetric or potential-pulse conditions, each leading to different film properties. ucla.edu The resulting polymer film can act as a physical barrier and can exhibit selective transport properties, making them useful in applications like sensors and protective coatings. ucla.edu These films are often studied using electrochemical impedance spectroscopy (EIS) to understand the charge transfer mechanisms at the polymer-modified electrode. researchgate.net
Formation of Polymeric Structures (e.g., Poly(p-phenylenediamine), Pernigraniline)
The oxidative polymerization of p-phenylenediamine can lead to various polymeric structures, with poly(p-phenylenediamine) (P(pPD)) being the primary product. The structure of P(pPD) is often described as being analogous to polyaniline, consisting of repeating benzenoid and quinoid units. researchgate.net
One of the well-defined oxidation states of polyaniline is pernigraniline, which is the fully oxidized form. researchgate.netrsc.org Studies have shown that the oxidative polymerization of p-phenylenediamine in hydrochloric acid solution directly yields a polymer analogous to pernigraniline. researchgate.net This polymer is characterized as a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene). researchgate.net The formation of pernigraniline-like structures has also been observed in chemical oxidative polymerization using other acidic media and oxidants. tandfonline.com The presence of these structures can be identified through spectroscopic techniques like UV-vis, which show characteristic absorption bands. tandfonline.com
The final structure of the polymer can be influenced by various factors, including the presence of substituents on the phenylenediamine monomer. For example, methyl groups on the aromatic ring can affect the solubility and crystallinity of the resulting polymer. tandfonline.com
Degradation and Hydrolysis Pathways
p-Phenylenediamine and its derivatives can undergo degradation and hydrolysis under various environmental conditions. These processes are important for understanding the environmental fate and potential toxicity of these compounds.
Quinoneimine compounds, which are formed from the oxidation of p-phenylenediamine, can hydrolyze in aqueous media to produce p-benzoquinone and ammonia. cir-safety.org The hydrolysis of p-phenylenediamine antioxidants is influenced by the pH of the solution and preferentially targets the aromatic secondary amine nitrogen with the highest proton affinity. nih.govacs.org The hydrolysis half-life can vary significantly, from hours to days, depending on the specific compound and conditions. nih.govacs.org Theoretical calculations support a mechanism involving proton transfer from water to the nitrogen atom, followed by nucleophilic attack of a hydroxyl group on the carbon atom of the C-N bond. nih.govacs.org
In addition to hydrolysis, p-phenylenediamine can be degraded through other pathways. It is susceptible to autoxidation, especially in the presence of light and oxygen, leading to the formation of colored oxidation products. cir-safety.org Photodegradation in sunlit surface waters is also a significant degradation route, with reported half-lives on the order of hours to days. industrialchemicals.gov.au
Advanced oxidation processes (AOPs) have been investigated for the degradation of p-phenylenediamine in water. The photo-Fenton process, which uses UV light, hydrogen peroxide, and an iron catalyst, has been shown to be effective in degrading p-phenylenediamine, with removal efficiencies depending on the initial concentration and reaction conditions. ajol.info Photocatalytic degradation using titanium dioxide (TiO2) coated microspheres is another promising method. nih.govresearchgate.net Furthermore, reactive oxygen species (ROS) generated by plant essential oils have been shown to effectively degrade p-phenylenediamine. rsc.org
It is important to note that some degradation products of p-phenylenediamine, such as the trimer adduct Bandrowski's base, may be more toxic than the parent compound. industrialchemicals.gov.ausafecosmetics.org
Abiotic Degradation Mechanisms (Oxidative, Photolytic)
p-Phenylenediamine (PPD) undergoes abiotic degradation through oxidative and photolytic pathways. industrialchemicals.gov.au In aqueous environments, PPD can experience rapid primary degradation via autoxidation. industrialchemicals.gov.au The presence of air and oxidizing agents can transform the initially white, water-soluble crystals into a complex mixture of dark-colored products. researchgate.net This oxidation process is a key factor in its environmental transformation.
Photolysis, the degradation of a compound by light, also plays a significant role in the breakdown of p-phenylenediamines. nih.gov Exposure to sunlight can accelerate the degradation of PPD in water. acs.org Studies have shown that simulated sunlight can lead to significant degradation of PPD in a relatively short period. acs.org The photolytic degradation can be influenced by various environmental factors, including the presence of dissolved organic matter (DOM) and fulvic acid (FA), which can affect the rate of photolysis through complex interactions. nih.gov The process can involve both direct photolysis and indirect photolysis mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov
The efficiency of degradation can be enhanced by advanced oxidation processes (AOPs) like the photo-Fenton process, which combines UV light with Fenton's reagent (Fe²⁺ and H₂O₂). researchgate.net Research has demonstrated that this method can effectively reduce the concentration of PPD in aqueous solutions. researchgate.net Similarly, photocatalytic degradation using materials like titanium dioxide (TiO₂) has also been investigated as a means to break down PPD. nih.gov
Hydrolysis of Carbon-Nitrogen Bonds in p-Phenylenediamines
Hydrolysis is a critical transformation process for p-phenylenediamines, particularly in environments where light and ozone are limited. acs.org The primary targets for hydrolysis in PPD molecules are the carbon-nitrogen (C–N) bonds. acs.org The hydrolysis half-life of PPDs can vary significantly depending on their specific chemical structure, ranging from a few hours to several days or even longer. acs.orgnih.gov For instance, some PPDs exhibit short hydrolysis half-lives of 2.2–7.4 hours, while others can persist for 81–1087 hours. acs.org This variation underscores the importance of the substituent groups attached to the phenylenediamine core in determining its environmental persistence. acs.org The process involves the cleavage of the C-N bond, with a proton from a water molecule attaching to the nitrogen atom and the remaining hydroxyl group bonding to the carbon atom. acs.org
Role of Nitrogen-Protonation and Carbon-Nucleophilic Substitution in Hydrolysis
The hydrolysis of p-phenylenediamines is a nuanced process driven by a combination of nitrogen-protonation and carbon-nucleophilic substitution. acs.orgnih.gov The reaction is primarily steered by the protonation of the nitrogen atom in the amine group, a step that can be viewed as a proton transfer from water. acs.org The rate of hydrolysis is influenced by the proton affinity of the secondary amine group; a higher proton affinity generally leads to a faster hydrolysis rate. acs.org
Formation and Fate of Degradation Products (e.g., p-benzoquinone, Bandrowski's base)
The degradation of p-phenylenediamine leads to the formation of several products, with p-benzoquinone and Bandrowski's base being notable examples. industrialchemicals.gov.au During the hair dyeing process, PPD is oxidized to para-benzoquinone diimine (p-BQDI). industrialchemicals.gov.au This highly reactive intermediate can then react with other molecules in the formulation or self-couple to form various species, including the trimeric adduct known as Bandrowski's base. industrialchemicals.gov.aueuropa.eu It is estimated that a small percentage (around 3-5%) of PPD can be transformed into Bandrowski's base. industrialchemicals.gov.au The formation of Bandrowski's base is dependent on factors such as alkaline pH conditions and the initial concentration of PPD. scialert.net
The oxidation of PPD can also lead to the formation of p-benzoquinone. industrialchemicals.gov.au These degradation products are of environmental concern due to their potential toxicity. industrialchemicals.gov.aunih.gov For example, quinone derivatives of PPDs have been detected in fine particulate matter (PM2.5) and are known to be toxic to some aquatic organisms. nih.gov The fate of these degradation products in the environment is complex; they can be further degraded or form persistent compounds by reacting with other environmental substances. industrialchemicals.gov.au
Table of Degradation Products and Intermediates:
| Name | Molecular Formula | Role |
| p-Benzoquinone | C₆H₄O₂ | Degradation Product industrialchemicals.gov.au |
| Bandrowski's base | C₁₈H₁₈N₆ | Degradation Product industrialchemicals.gov.auscialert.net |
| p-Benzoquinone diimine | C₆H₆N₂ | Reactive Intermediate industrialchemicals.gov.au |
Theoretical and Computational Chemistry Approaches
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations and other modeling techniques provide a way to study the dynamic behavior of molecules and their interactions over time.
Computational methods are increasingly used to predict the molecular properties and reactivity of chemical compounds, including p-phenylenediamine (B122844) derivatives. Machine learning models, for instance, have been developed to predict the solubility parameter and bond dissociation energy (BDE) of p-phenylenediamine antioxidants. rsc.org These models establish a relationship between the molecular structure, various descriptors, and the target properties. rsc.org
DFT calculations are also employed to predict reactivity. For example, the Fukui function index, derived from DFT, can indicate the reactivity of different atoms within a molecule towards nucleophilic attack, which is crucial in understanding hydrolysis pathways. acs.org The proton affinity of nitrogen atoms in p-phenylenediamine derivatives, another property that can be calculated, has been shown to correlate with their hydrolysis half-life. nih.govacs.org
Molecular docking studies, which are a type of molecular modeling, have been used to investigate the interaction of terpolymers containing p-phenylenediamine with biological targets, providing insights into their potential as anti-inflammatory agents. nih.gov These studies calculate the binding affinity between the molecule and a protein receptor. nih.gov
Understanding the intermolecular forces between molecules is essential for predicting their bulk properties. Molecular dynamics simulations can be used to model these interactions. For instance, in studies of polymer hydrogels, MD simulations reveal the role of interchain hydrogen bonding in the material's mechanical properties. researchgate.net
For molecules like phenylenediamines, Hirshfeld surface analysis, derived from crystallographic data and computational models, can be used to visualize and quantify intermolecular contacts. tandfonline.com This analysis helps in understanding how molecules pack in the solid state and which interactions (like H-H, H-N, and C-H contacts) are most significant for stabilizing the crystal structure. tandfonline.com While not explicitly about intermolecular potentials in a dynamic simulation, this provides a detailed picture of the static intermolecular interactions.
Simulations of Molecular Clusters and Collision Processes
Computational simulations are employed to model the behavior of molecular clusters and the dynamics of collision processes involving p-Phenylenediamine (p-PDA), particularly in the context of its polymerization. One significant area of study has been the role of initiator clusters in free-radical polymerization.
Density Functional Theory (DFT) calculations have been used to investigate the polymerization of p-PDA initiated by potassium persulfate (K₂S₂O₈). These studies model the interaction of a K₂S₂O₈ cluster with the p-PDA monomer. The simulations reveal that the persulfate cluster plays a crucial role by binding to the p-PDA molecule through noncovalent interactions. This interaction stabilizes the monomer, facilitating its conversion into a free radical, which is a key step for initiating the polymerization chain. nsf.gov This approach, which models the explicit interaction between the initiator cluster and the monomer, provides a detailed picture of the initial collision and association processes that lead to reaction. The calculations demonstrate that this cluster-assisted pathway has significantly lower energy barriers compared to initiation by dissociated free radicals alone. nsf.gov
Mechanistic Insights from Computational Studies
Computational studies have been instrumental in providing a detailed understanding of the reaction mechanisms involving p-Phenylenediamine, especially in polymerization processes. These theoretical investigations allow for the mapping of reaction pathways and the characterization of high-energy, transient species.
Elucidation of Rate-Limiting Steps in Polymerization
A central focus of computational mechanistic studies has been the identification of the rate-limiting step in the polymerization of p-PDA. For the polymerization initiated by potassium persulfate, DFT calculations have shown that the mechanism proceeds through several key stages: the conversion of p-PDA to a free radical, the attack of this radical on a neutral p-PDA molecule (dimerization), and subsequent ammonia (B1221849) extrusion to elongate the polymer chain. nih.govresearchgate.net
The computational analysis has identified the dimerization step as the rate-limiting stage of the polymerization. nsf.govnih.gov The energy barrier for this step, however, is highly dependent on the specific initiating species. When the polymerization is initiated by a sulfate free-radical (SO₄⁻•), the energy barrier is calculated to be quite high. In contrast, initiation assisted by a persulfate anion (S₂O₈²⁻) or a potassium persulfate cluster (K₂S₂O₈) significantly lowers this barrier, thereby accelerating the reaction. nsf.govnih.gov
| Initiating Species | Rate-Limiting Step | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Sulfate Free-Radical (SFR) | Dimerization | 29.2 |
| Persulfate Anion (PA) | Dimerization | 12.7 |
| Potassium Persulfate Cluster (PP) | Dimerization | 11.6 |
Analysis of Energy Barriers and Transition States
Computational chemistry allows for the precise calculation of energy barriers (activation energies) and the geometric characterization of transition states (TS). In the context of K₂S₂O₈-assisted p-PDA polymerization, DFT calculations using the B3LYP-D3 functional have been performed to map out the potential energy surface of the reaction. nsf.govnih.gov
These studies have successfully located the transition states for the key steps of the polymerization cycle. For the polymerization supported by the potassium persulfate cluster, the calculations reveal very shallow energy barriers. The transition state for the rate-limiting dimerization step (TS2K) was found to have a Gibbs free energy of activation (ΔG‡) of 11.6 kcal/mol. nsf.govnih.gov The subsequent step, ammonia extrusion from the dimer adduct (TS3K), proceeds through an even lower energy barrier of 6.7 kcal/mol. nsf.govnih.gov This detailed analysis of the energy landscape provides a quantitative understanding of the reaction kinetics and the facilitating role of the initiator cluster.
| Reaction Step (Potassium Persulfate Cluster Pathway) | Transition State | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
|---|---|---|
| Dimerization | TS2K | 11.6 |
| Ammonia Extrusion | TS3K | 6.7 |
Confirmation of Product Structures
Theoretical calculations are also used to confirm the structures of reaction products. In the electrochemical polymerization of p-PDA, quantum-chemical calculations using the Self-Consistent Field method at the Hartree–Fock level of theory were performed to validate the proposed reaction mechanism. researchgate.netabct.fr This mechanism involves the initial oxidation of p-PDA to a cation radical, followed by the cleavage of a C-N bond to form a carbocation, which then attacks another p-PDA molecule. abct.fr The calculations of the energies of the intermediates involved in this pathway supported the formation of a poly(p-phenylenediamine), or polyPPD, film on the electrode surface. researchgate.netabct.fr
Furthermore, computational studies of the persulfate-initiated polymerization have confirmed the sequence of steps required for polymer chain elongation. The mechanism, calculated using DFT, includes the conversion of p-PDA to a free-radical, the dimerization step, ammonia extrusion from the dimer adduct, and the subsequent conversion of this dimer into a free radical, completing the polymerization cycle. nih.gov This detailed mechanistic confirmation validates the structure of the elongating polymer chain.
Applications in Advanced Materials and Chemical Technologies
Role in Polymer Science and Engineering
In the realm of polymer science, p-phenylenediamine (B122844) hydrochloride is instrumental in creating polymers with high-performance characteristics, including superior strength, thermal stability, and electrical conductivity.
p-Phenylenediamine (PPD) is a fundamental monomer in the production of aramid fibers, such as Kevlar® and Twaron®. mdpi.com These materials are renowned for their exceptional strength-to-weight ratio, high toughness, and thermal stability. mdpi.comresearchgate.net The synthesis of these high-performance polymers involves the polycondensation of p-phenylenediamine with terephthaloyl chloride. mdpi.com The rigid, linear structure of the resulting poly(p-phenylene terephthalamide) (PPTA) chains, coupled with strong intermolecular hydrogen bonding, is responsible for the remarkable mechanical properties of these fibers. ias.ac.in The chains are highly oriented, leading to a unique combination of properties that make them suitable for demanding applications in aerospace, military equipment, and personal armor. mdpi.comias.ac.in
The development of these fibers marked a significant advancement in materials science, moving from the initial use of poly(p-benzamide) to the more robust poly(p-phenylene terephthalamide). mdpi.com The polymerization process is typically carried out at low temperatures in a solvent system, which has evolved from hexamethylphosphoramide (B148902) (HMPA) to a more practical N-methyl-2-pyrrolidone (NMP)/CaCl₂ system. mdpi.com
p-Phenylenediamine is a key precursor in the synthesis of conductive polymers. These polymers possess a conjugated π-electron system, which is a structural requirement for electrical conductivity. ijres.org The polymerization of p-phenylenediamine can be achieved through chemical or electrochemical oxidation to form poly(p-phenylenediamine) (PpPD). ias.ac.in
The synthesis of PpPD often involves using an oxidant like ammonium (B1175870) persulfate or potassium persulfate. ias.ac.intandfonline.commdpi.com The resulting polymers exhibit variable conductivity, which can be enhanced through a process called doping. ijres.orgresearchgate.net For instance, doping with acids like HCl or HClO₄ has been shown to increase the d.c. conductivity of the polymer. ijres.org The properties of the synthesized PpPD, including yield and solubility, are highly dependent on the polymerization conditions such as the solvent and the oxidant used. tandfonline.comresearchgate.net Researchers have explored various synthetic routes to improve the properties of these polymers, such as using co-catalysts like aluminium triflate to enhance polymerization yield. tandfonline.comresearchgate.net
| Oxidant | Solvent/Medium | Dopant | Key Finding | Reference |
|---|---|---|---|---|
| Glyoxal | DMF, Methanol (B129727), Toluene, m-cresol | HCl, HClO₄, I₂ | Conductivity increased upon doping. Polymer stable up to ~400°C. | ijres.org |
| Ammonium Persulfate & Aluminium Triflate | Water, Aqueous HCl | - | Polymerization yield and solubility depend on reaction conditions. | tandfonline.com |
| Potassium Persulfate | Acidic Medium | - | Synthesized nano-sized conductive poly-para-phenylenediamine. | researchgate.net |
To further enhance the properties of poly(p-phenylenediamine), it is often incorporated into composite materials. These composites combine the advantages of the polymer with those of an inorganic filler, leading to materials with superior electrical, mechanical, and thermal properties. nih.gov
One common approach is the preparation of poly(p-phenylenediamine)/montmorillonite (B579905) (PPDA/MMT) composites. nih.gov These are synthesized by the in situ oxidative polymerization of p-phenylenediamine monomers that have been intercalated within the layers of montmorillonite clay. nih.gov This process results in a nanocomposite where the polymer chains are situated within the clay galleries, leading to improved DC conductivity compared to the pristine polymer. nih.gov
Another strategy involves the use of carbon nanotubes (CNTs) as a reinforcing filler. Poly(p-phenylenediamine)/multi-walled carbon nanotube (MWCNT) nanocomposites have been prepared via chemical oxidative polymerization. ias.ac.in In these composites, a layer of PpPD coats the surface of the CNTs, which improves the thermal stability and electrical conductivity of the material. ias.ac.in Similarly, p-phenylenediamine has been used to modify graphene foam to create composites with epoxy, resulting in materials with significantly enhanced thermal conductivity and electromagnetic interference shielding performance. mdpi.com
Function in Corrosion Inhibition Systems
p-Phenylenediamine and its polymeric forms are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. semanticscholar.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. semanticscholar.orgresearchgate.net
Corrosion inhibitors based on p-phenylenediamine can be synthesized through various chemical reactions. For instance, inhibitors have been created by reacting p-phenylenediamine with formalin and alanine. devos.uz The synthesis conditions, such as the molar ratio of reactants and temperature, are optimized to achieve a high reaction yield. devos.uz The structure of the synthesized inhibitor, which contains functional groups capable of interacting with the metal surface, is typically confirmed using techniques like IR spectroscopy. devos.uz
Furthermore, polymers of p-phenylenediamine (PpPD) have been synthesized and evaluated as corrosion inhibitors. researchgate.net These polymers can be prepared by the chemical oxidation of the monomer. Studies have shown that poly(p-phenylenediamine) can be a more efficient corrosion inhibitor than its monomer counterpart, even at significantly lower concentrations. researchgate.net Derivatives of phenylenediamine, such as o-phenylenediamine (B120857) derivatives, have also been synthesized and shown to be effective in preventing rust by forming stable complexes and a protective layer on metal surfaces. nih.gov
The effectiveness of p-phenylenediamine-based corrosion inhibitors is commonly assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.netmdpi.comcolab.ws These methods provide quantitative data on the inhibitor's ability to reduce the corrosion rate of a metal in a specific environment.
Potentiodynamic polarization studies can determine the corrosion current density (Icorr), which is a measure of the corrosion rate. The inhibition efficiency (IE%) is then calculated from the reduction in Icorr in the presence of the inhibitor. researchgate.netresearchgate.net These studies often reveal that p-phenylenediamine-based inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. semanticscholar.orgresearchgate.net
Electrochemical impedance spectroscopy (EIS) is used to investigate the properties of the protective film formed on the metal surface. An increase in the charge-transfer resistance (Rct) in the presence of the inhibitor indicates the formation of an effective barrier to corrosion. researchgate.netresearchgate.netacs.org The inhibition efficiency can also be calculated from the EIS data. For example, poly(m-phenylenediamine) films electrosynthesized on copper have demonstrated a protection efficiency of 80% even after extended immersion in a corrosive solution. researchgate.netcolab.ws Similarly, an aliphatic amine-functionalized perylene-diimide (PDINN), synthesized in a lab, showed a high inhibition efficiency of 98.45% for steel in hydrochloric acid at a concentration of 300 ppm. mdpi.com
| Inhibitor | Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Poly(p-phenylene diamine) | Iron | 1M HCl | Polarization, EIS | 85% at 50 ppm | researchgate.net |
| Poly(m-phenylenediamine) Film | Copper | 0.1M H₂SO₄ | EIS, Polarization | 80% after 168h | researchgate.netcolab.ws |
| Aliphatic amine-functionalized perylene-diimide (PDINN) | Q235 Steel | 1M HCl | Electrochemical | 98.45% at 300 ppm | mdpi.com |
| Poly(o-phenylenediamine) | Mild Steel | 1M HCl | Potentiodynamic Polarization | 95% at 15 ppm | semanticscholar.org |
Development of Chemical Sensors and Detection Systems
p-Phenylenediamine has been extensively utilized in the development of electrochemical biosensors, particularly for the detection of glucose and hydrogen peroxide. The principle often involves the electropolymerization of p-phenylenediamine to form a thin, permselective film (poly-p-phenylenediamine, PPD) on the surface of an electrode. researchgate.netnih.gov This polymer film serves multiple crucial functions in the biosensor's operation.
In the case of glucose biosensors, an enzyme such as glucose oxidase (GOx) is typically immobilized within the PPD matrix during the electropolymerization process. researchgate.netnih.gov The GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂) as a byproduct. The PPD film then plays a dual role. Firstly, it acts as a selective barrier, allowing the small H₂O₂ molecules to pass through to the electrode surface for detection while effectively blocking larger interfering species commonly found in biological samples, such as ascorbic acid and uric acid. nih.gov This significantly enhances the selectivity and accuracy of the sensor.
Research has demonstrated the successful fabrication of miniaturized glucose biosensors using co-immobilized GOx and PPD on platinum microdisk electrodes. nih.gov These sensors have shown a linear response to glucose over a clinically relevant concentration range and exhibit good stability over extended periods. nih.gov The performance of these biosensors can be optimized by controlling parameters such as the monomer concentration, polymerization potential, and the pH of the solution during fabrication. rsc.org
Table 2: Performance Characteristics of p-Phenylenediamine-Based Biosensors
| Biosensor Type | Electrode Modification | Analyte | Linear Range | Key Features | Reference |
|---|---|---|---|---|---|
| Amperometric Glucose Sensor | Co-immobilization of Glucose Oxidase and Poly(p-phenylenediamine) on Platinum Microdisk | Glucose | 5.0 x 10⁻⁵ to 3.0 x 10⁻³ M | Effectively eliminates interference from ascorbic acid, uric acid, and l-cysteine. | nih.gov |
| Hydrogen Peroxide Sensor/Glucose Biosensor | Poly(m-phenylenediamine)-modified Carbon Paste Electrode | Hydrogen Peroxide, Glucose | Not specified | Accelerated oxidation of hydrogen peroxide at a lower potential (by 240 mV). | rsc.org |
| Amperometric Glucose Sensor | Glucose Oxidase immobilized in Polyphenylene-diamine films on Platinized Glassy Carbon Electrode | Glucose, Hydrogen Peroxide | Not specified | Rapid electrochemical response and good anti-interference ability. | researchgate.net |
The electrochemical properties of p-phenylenediamine and its polymers are pH-dependent, a characteristic that has been harnessed for the development of pH-sensitive electrodes. researchgate.netmdpi.com The mechanism relies on the protonation and deprotonation of the amine groups in the p-phenylenediamine structure, which alters the electrochemical behavior of the material.
When polyphenylenediamine is electrodeposited onto an electrode surface, such as a platinum wire, the resulting polymer film can act as a potentiometric pH sensor. mdpi.com The potential of this electrode changes linearly with the pH of the surrounding solution over a wide range. mdpi.com This is because the polymer's redox state is coupled to the proton concentration (pH) of the electrolyte.
Studies have investigated the electrodeposition of various polymers, including poly(p-phenylene diamine), on platinum wires for pH sensing applications. These sensors have demonstrated a linear response in the pH range of 2 to 10. mdpi.com The sensitivity of these polymer-based pH sensors can be quite high, approaching the theoretical Nernstian response, which makes them a viable alternative to traditional glass pH electrodes in certain applications. mdpi.com The pH-dependent electrochemistry of p-phenylenediamine provides a foundation for creating robust and miniaturizable solid-state pH sensors. researchgate.net
p-Phenylenediamine and its derivatives are effective electron transfer mediators in various electrochemical systems, including biosensors and energy storage devices. researchgate.netgoogle.com An electron transfer mediator is a molecule that facilitates the transfer of electrons between a biological component (like an enzyme) and an electrode surface, or between the electrode and another species in solution. google.comgoogleapis.com
In the context of biosensors, p-phenylenediamine derivatives can shuttle electrons from the active site of an oxidoreductase enzyme to the electrode. google.com This is particularly useful when the direct electron transfer between the enzyme and the electrode is slow. For an efficient mediator, it should react rapidly with the enzyme, have a suitable redox potential, and be stable in both its oxidized and reduced forms. google.com Novel p-phenylenediamine compounds have been specifically designed to be highly soluble in water and stable under dry conditions, making them suitable for disposable electrochemical assay systems. google.comgoogleapis.com
The electrochemical oxidation of p-phenylenediamine itself involves a fast and reversible one-electron exchange per molecule, which is a fundamental characteristic of a good electron transfer mediator. researchgate.net This property is also exploited in energy storage applications, such as supercapacitors. When p-phenylenediamine is added as a redox additive to an electrolyte, it can undergo rapid and reversible faradaic (redox) reactions at the electrode-electrolyte interface. researchgate.net This pseudocapacitive effect significantly enhances the specific capacitance of the supercapacitor compared to a conventional electrolyte. researchgate.net
Furthermore, the study of intramolecular concerted proton-electron transfer (CPET) reactions has utilized o-phenylenediamines as a platform. chemrxiv.org Understanding these fundamental electron transfer processes is crucial for designing more efficient catalysts and electrochemical devices. The ability of phenylenediamines to mediate electron transfer is a key aspect of their utility in advanced chemical technologies. nih.gov
Environmental Chemistry and Remediation Research
Environmental Fate and Distribution Studies
The environmental fate and distribution of p-Phenylenediamine (B122844) (PPD) and its derivatives are of significant interest due to their widespread use and potential for environmental release. Research has focused on their occurrence in various environmental compartments, including water, soil, sediment, and air.
p-Phenylenediamine antioxidants (PPDs) have been detected in a range of aquatic environments. acs.org Their presence is often linked to runoff from roadways, where tire wear particles are a major source, and effluents from wastewater treatment plants (WWTPs) due to their use in products like hair dyes. acs.orgindustrialchemicals.gov.au
Studies have identified PPDs in road runoff, river water, and even seawater. acs.org For instance, the concentration of N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), a common PPD antioxidant, in effluent from municipal sewage treatment plants has been measured at 11.2 μg/L. acs.org A comprehensive investigation of several WWTPs in Hong Kong revealed the total concentrations of PPDs in influent wastewater ranged from 2.7 to 90 ng/L, while in the final effluent, concentrations were between 0.59 and 40 ng/L. nih.gov This indicates that while WWTPs achieve some removal, a portion of these compounds is still released into aquatic ecosystems. nih.gov
Table 1: Concentration of p-Phenylenediamines (PPDs) in Aquatic Environments
| Compound/Mixture | Sample Type | Concentration | Source |
|---|---|---|---|
| Total PPDs | WWTP Influent | 2.7 - 90 ng/L | nih.gov |
| Total PPDs | WWTP Effluent | 0.59 - 40 ng/L | nih.gov |
| 6PPD | Municipal Sewage Effluent | 11.2 µg/L | acs.org |
The distribution of p-Phenylenediamines and their transformation products is not limited to aquatic systems; they are also found in terrestrial and atmospheric compartments. nih.govnih.govnih.gov PPDs and their quinone derivatives (PPD-Qs) have been identified in soil, dust, sediment, and air particulates globally. nih.govnih.gov
A large-scale survey of sediments across various marine environments demonstrated the ubiquitous presence of seven different PPDs and four PPD-Qs. nih.gov These compounds were found in sediments from urban rivers, estuaries, coastal areas, and even deep-sea regions, indicating long-range transport from terrestrial sources. nih.gov The study revealed a clear spatial gradient, with the highest concentrations in urban river sediments, which gradually decreased through estuaries and coastal zones to the deep sea. nih.gov Additionally, PPD-quinones, which are oxidation products of PPDs, have been detected in fine atmospheric particulate matter (PM2.5), suggesting that atmospheric transport is also a relevant distribution pathway. acs.org
Table 2: Median Concentrations of PPDs and PPD-Qs in Sediments (ng/g dry weight)
| Environment | Total PPDs (ng/g) | Total PPD-Qs (ng/g) | Source |
|---|---|---|---|
| Urban Rivers | 39.7 | 15.2 | nih.gov |
| Estuaries | 14.0 | 5.85 | nih.gov |
| Coasts | 9.47 | 2.97 | nih.gov |
| Deep-Sea Regions | 5.24 | 3.96 | nih.gov |
The mobility of p-Phenylenediamine in the environment is largely governed by its physicochemical properties, particularly its solubility in water and its interaction with soil and sediment particles. industrialchemicals.gov.au As an aromatic amine, p-Phenylenediamine can be readily converted to its hydrochloride salt, which is highly soluble in water. cir-safety.org This high water solubility facilitates its transport within aquatic systems and enhances its potential to leach through soil profiles. cir-safety.orgepa.gov
The interaction between a chemical and soil is often described by the soil adsorption coefficient (KOC). The calculated KOC for PPD is 33.83 L/kg, a value that suggests very high mobility in soil. industrialchemicals.gov.au Chemicals with low KOC values tend to sorb weakly to soil particles and are therefore more likely to move with infiltrating water, potentially reaching groundwater. industrialchemicals.gov.auoregonstate.edu Consequently, when released into the environment, p-Phenylenediamine and its soluble salts are expected to partition readily into water, soil, and sediment compartments and exhibit significant mobility. industrialchemicals.gov.au
Transformation Products and Pathways
A primary and significant transformation pathway for p-Phenylenediamine is oxidation. cir-safety.org The free amine form is relatively unstable and can be oxidized by exposure to light, heat, and atmospheric oxygen. cir-safety.org This process leads to the formation of colored transformation products, including quinoneimines and quinones. cir-safety.org
In the environment, PPDs are readily oxidized to form a class of compounds known as p-Phenylenediamine-quinones (PPD-Qs). nih.govnih.gov This reaction can be initiated by various environmental oxidants, such as ozone. nih.gov For example, the oxidation of p-Phenylenediamine can yield p-Benzoquinone diimine. researchgate.net This process is analogous to its application in hair dyes, where an oxidizing agent like hydrogen peroxide is used to convert p-Phenylenediamine into a reactive quinone diimine intermediate, which then forms the final color. cir-safety.org These PPD-Qs are frequently detected in the same environmental samples as their parent PPD compounds, confirming that this is a major environmental transformation pathway. nih.govnih.gov
The persistence of p-Phenylenediamine in the environment is influenced by its susceptibility to biodegradation. Studies indicate that phenylenediamines undergo rapid primary degradation in aquatic environments through mechanisms like oxidation and photolysis. industrialchemicals.gov.au However, they show limited ultimate biodegradation, meaning complete conversion to inorganic compounds like carbon dioxide, water, and mineral salts, in standard laboratory tests. industrialchemicals.gov.au
The primary degradation half-life of PPD in aerated water has been measured to be as short as a few hours, with the rate being concentration-dependent. industrialchemicals.gov.au Despite this rapid initial breakdown, the ultimate fate for a significant portion of PPD released to surface waters is believed to be sequestration into larger, persistent macromolecules that are less harmful to the environment. industrialchemicals.gov.au Research into remediation technologies has shown that advanced oxidation processes, such as the photo-Fenton process, can effectively degrade PPD in water. researchgate.net Under optimized conditions, this method achieved a 71.20% reduction in PPD concentration within three hours. researchgate.net Furthermore, studies on structurally similar pollutants suggest that co-cultures of specific fungi and bacteria could potentially be used to enhance the degradation and mineralization of PPD in contaminated soil. nih.gov
Table 3: Primary Degradation Half-Life of p-Phenylenediamine (PPD) in Aerated Well Water
| Initial PPD Concentration | Primary Degradation Half-Life | Source |
|---|---|---|
| 2.5 mg/L | 4.1 hours | industrialchemicals.gov.au |
| 25 mg/L | 8.9 hours | industrialchemicals.gov.au |
Remediation and Mitigation Strategies
Researchers have explored the use of polymers derived from p-phenylenediamine for various environmental remediation applications, including the removal of contaminants from water. Polyphenylenediamines (PPDs) have demonstrated a high affinity for metal ions, functioning through mechanisms of redox reactions and chelation by their amino and imino groups. iwaponline.com
Poly(p-phenylenediamine) (P-p-PD) and its composites have been investigated as effective adsorbents for the removal of toxic metal ions from aqueous solutions. These materials leverage the dual cationic and redox properties of the polymer to reduce and chelate metal species. iwaponline.com
One area of research involves the synthesis of iron-doped poly(p-phenylenediamine) composites (Fe-pPD). mdpi.comnih.gov The incorporation of iron into the polymer matrix enhances the surface area and increases the number of active binding sites, thereby improving adsorption efficiency. mdpi.com Such composites have shown a strong affinity for fluoride (F⁻) and arsenite (As³⁺), with the proposed removal mechanism being ligand exchange, where the metal ions attach to the iron, replacing chloride ions. mdpi.com The adsorption capacity of these composites is influenced by factors such as pH and adsorbent dosage. For instance, the removal of As³⁺ and F⁻ ions increases with a higher dose of the Fe-pPD composite due to the greater availability of binding active sites. mdpi.com
Studies have also demonstrated the effectiveness of P-p-PD in the removal of hexavalent chromium (Cr(VI)). iwaponline.com The polymer reduces the highly toxic Cr(VI) to the less toxic Cr(III), which is then chelated on the adsorbent's surface. iwaponline.com The efficiency of this adsorption-coupled reduction is highly dependent on the pH of the solution, with maximum adsorption observed at a pH of 2. iwaponline.com
Furthermore, metal-organic frameworks (MOFs) functionalized with nitro groups have been used to effectively remove p-phenylenediamine itself from water, demonstrating high adsorption capacities through mechanisms like hydrogen bonding and π-π interactions. nih.gov
| Adsorbent | Target Ion | Max. Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Fe-doped poly(p-phenylenediamine) (Fe-pPD) | Fluoride (F⁻) | 6.79 | 96.6 | mdpi.comnih.gov |
| Fe-doped poly(p-phenylenediamine) (Fe-pPD) | Arsenite (As³⁺) | 1.86 | 71.14 | mdpi.comnih.gov |
| Poly(o-phenylenediamine)/Carbon Dots (CDs/PoPD) | Copper (Cu²⁺) | 48.88 | 88.16 | researchgate.net |
| Poly(o-phenylenediamine)/Carbon Dots (CDs/PoPD) | Lead (Pb²⁺) | 53.44 | 98.97 | researchgate.net |
| Poly(o-phenylenediamine)/Carbon Dots (CDs/PoPD) | Cadmium (Cd²⁺) | 36.20 | 77.48 | researchgate.net |
In addition to metal ion removal, composites derived from p-phenylenediamine have demonstrated potential for microbial disinfection in water. An iron-doped p-phenylenediamine (Fe-pPD) composite was synthesized and evaluated for its antimicrobial properties against common water-borne bacteria. mdpi.comnih.gov
The study tested the adsorbent's activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.com The results indicated that the synthesized adsorbent exhibited a notable level of antimicrobial activity, as evidenced by the observation of a minimal zone of inhibition after a 24-hour incubation period. mdpi.com This suggests that Fe-doped pPD composites have the potential to be used in water purification processes not only for the remediation of inorganic pollutants but also for bacterial disinfection. mdpi.comnih.gov
| Bacterial Strain | Result | Reference |
|---|---|---|
| Escherichia coli (ATCC 25922 IN) | Observed minimal zone of inhibition | mdpi.com |
| Staphylococcus aureus (ATCC 259231 Tm) | Observed minimal zone of inhibition | mdpi.com |
| Klebsiella pneumoniae (ATCC 700603) | Observed minimal zone of inhibition | mdpi.com |
Biochemical Interaction Mechanisms at the Molecular Level
Mechanistic Studies of Cellular Responses
Cellular responses to p-Phenylenediamine (B122844) are multifaceted, stemming from its chemical reactivity and the actions of its metabolites. Research has focused on its interactions with essential biological components and its influence on cellular pathways.
The interaction of p-Phenylenediamine with biological macromolecules is a key aspect of its mechanism of action. While direct, covalent binding to DNA by PPD itself is not definitively established, its oxidation products and derivatives have been implicated in forming DNA adducts. For instance, the oxidation of PPD can lead to the formation of Bandrowski's base, a substance considered to be mutagenic and capable of altering genetic material. safecosmetics.org Furthermore, a quinone derivative of PPD, N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), has been shown to react with deoxyguanosine in DNA to form adducts. nih.gov
More conclusive evidence exists for PPD's interaction with proteins. Studies have demonstrated that PPD binds selectively and irreversibly to specific amino acid residues on proteins. Mass spectrometry analysis has identified that oxidation products of PPD bind to the cysteine residue at position 34 of human serum albumin (HSA). nih.govresearchgate.net This interaction results in a hapten-protein complex that can trigger T-cell responses, which is a mechanism underlying allergic contact dermatitis. nih.gov
Further research has shown that PPD and its structural analogs can selectively modify reactive cysteine residues in other proteins as well, such as glutathione-S-transferase pi (GSTP). nih.govacs.org The binding specifically targets the reactive Cys 47 residue of this enzyme. nih.govacs.org These findings highlight that the covalent modification of proteins is a significant molecular event following PPD exposure.
Table 1: Documented Interactions of p-Phenylenediamine with Biological Macromolecules
| Macromolecule | Interacting Moiety | Specific Binding Site | Consequence |
|---|---|---|---|
| Protein | p-Phenylenediamine (oxidation products) | Cysteine-34 | Forms hapten-protein complex (PPD-HSA) |
| Protein | p-Phenylenediamine | Cysteine-47 | Modification of GSTP enzyme |
| DNA | N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPDQ) | Deoxyguanosine | Formation of 6PPDQ-dG adducts |
| DNA | Bandrowski's Base (PPD oxidation product) | Genetic Material | Potential for mutagenicity |
p-Phenylenediamine exerts notable effects on fundamental cellular metabolic pathways. In vitro studies using C2C12 muscle cells have demonstrated that PPD can inhibit glycolysis. This disruption of glucose metabolism contributes to a decrease in cell viability and can induce apoptosis. PPD has also been shown to induce apoptosis in human urothelial cells by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the inhibition of key signaling pathways such as NF-κB, mTOR, and Wnt.
While direct, extensive studies on PPD's role in disrupting lipid metabolism are limited, there are indications of its interaction with lipids. PPD is utilized as a histological stain for lipids like myelin, which suggests a chemical affinity for these molecules. wikipedia.org Moreover, a proposed mechanism for PPD-induced hemolysis involves an increase in lipid peroxidation, which damages the lipid components of the red blood cell membrane. nih.gov This peroxidative damage represents a disruption of normal lipid integrity and metabolism.
The interaction of p-Phenylenediamine with cellular membranes, particularly those of red blood cells (RBCs), is complex and appears to be concentration-dependent. Systemic PPD poisoning is characteristically associated with intravascular hemolysis, indicating a destabilizing effect on the RBC membrane. tandfonline.com Studies in rats have shown that topical application of PPD leads to hemolytic anemia, characterized by a significant decrease in RBC count, packed cell volume (PCV), and hemoglobin content. nih.gov The proposed mechanisms for this hemolytic action include the depletion of cellular ATP or damage from lipid peroxidation. nih.gov
Conversely, some in vitro research suggests a temporary stabilizing effect at low concentrations. One study found that PPD at a low concentration could increase the resistance of RBCs to hemolysis in a hypotonic solution. walshmedicalmedia.com This effect was attributed to the polymerization of PPD on the surface of the erythrocyte membrane. walshmedicalmedia.com However, the study also noted that higher concentrations of monomeric PPD could weaken the RBC membrane, aligning with the observed hemolytic effects in poisoning cases. walshmedicalmedia.com
Table 2: Effects of p-Phenylenediamine on Hematological Parameters in Rats
| Treatment Group | Red Blood Cell (RBC) Count | Packed Cell Volume (PCV) | Mean Corpuscular Volume (MCV) |
|---|---|---|---|
| Control | Normal | Normal | Normal |
| PPD (3 mg/kg) | Significant Decrease | Significant Decrease | Elevated (not statistically significant) |
Data derived from studies on Sprague-Dawley rats with topical PPD application. nih.gov
Enzymatic Biotransformation Pathways (e.g., N-acetylation by N-acetyltransferases)
The primary route for the metabolic processing of p-Phenylenediamine in the body is through enzymatic biotransformation, specifically N-acetylation. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. nih.gov Studies in human skin, keratinocytes, and urothelial cells have shown that PPD is a substrate for NAT1. nih.gov
The N-acetylation of PPD occurs in a stepwise manner. First, PPD is acetylated to form N-monoacetyl-p-phenylenediamine (MAPPD). Subsequently, MAPPD can be further acetylated to form N,N'-diacetyl-p-phenylenediamine (DAPPD). nih.gov This acetylation process is considered a detoxification pathway, as the resulting acetylated metabolites are less reactive and non-sensitizing compared to the parent PPD molecule.
Interestingly, while many carcinogenic arylamines are activated via oxidation by cytochrome P450 (CYP) enzymes to form reactive N-hydroxylamine metabolites, studies have shown a lack of evidence for this pathway with PPD. nih.gov Research using human hepatocytes and liver microsomes found that while PPD was N-acetylated, there was no formation of mono-oxygenated metabolites, suggesting that hepatic CYP-mediated oxidation is not a significant metabolic route for this compound. nih.gov This distinguishes PPD's metabolic fate from that of other arylamines where CYP-mediated activation is a key step in their toxicity.
Future Research Directions and Emerging Paradigms
Advanced Computational Modeling for Complex Chemical Systems
The future of understanding p-phenylenediamine (B122844) (PPD) and its hydrochloride salt lies significantly in the realm of advanced computational modeling. Researchers are increasingly employing sophisticated computational techniques to predict the behavior of PPD in complex chemical systems, its environmental fate, and its interactions at a molecular level.
Recent studies have utilized machine learning (ML) models to predict the concentration of p-phenylenediamine antioxidants (PPDs) and their derivatives in human urine, offering a less labor-intensive and more cost-effective method for assessing human exposure and associated health risks. nih.gov These models use demographic and environmental factors to achieve high accuracy in their predictions. nih.gov Furthermore, predictive models based on atom reactivity are being developed to determine the hydrolysis half-lives of various PPDs in aquatic environments. nih.govacs.org These models have shown that the hydrolysis rate is influenced by the proton affinity of the nitrogen atoms in the PPD molecule. nih.gov Such computational approaches provide valuable insights into the environmental persistence and transformation of these compounds. nih.govacs.org
Molecular dynamics (MD) simulations are also being employed to study the stability of newly synthesized compounds derived from existing drugs, providing a theoretical basis for their potential efficacy before extensive laboratory testing. nih.gov This approach, combined with molecular docking, allows for the rational design of novel molecules with specific desired properties. nih.gov
Key Research Findings from Computational Modeling:
| Research Area | Key Findings |
| Human Exposure Assessment | Machine learning models can accurately predict PPD concentrations in human urine based on demographic and environmental data. nih.gov |
| Environmental Fate | Atom reactivity-based models can predict the hydrolysis half-lives of PPDs in aquatic environments, highlighting the role of proton affinity. nih.govacs.org |
| Drug Design | Molecular docking and dynamics simulations are instrumental in designing and evaluating the stability of new therapeutic agents. nih.gov |
These computational tools are paving the way for a more predictive and efficient approach to chemical research, reducing the reliance on time-consuming and expensive experimental work.
Novel Synthetic Strategies for Tailored Derivatives
The development of novel synthetic strategies is crucial for creating tailored derivatives of p-phenylenediamine with enhanced properties and for expanding their applications. Current research focuses on designing and synthesizing new molecules for various purposes, from antiviral agents to advanced materials.
One promising area is the synthesis of novel heterocyclic derivatives. For instance, researchers have successfully synthesized new isatin (B1672199) sulfonylpiperidinyl derivatives, which have shown potential as antiviral agents. mdpi.com The synthetic pathways for these compounds often involve multi-step reactions, including cyclo-condensation and the formation of Schiff's bases. mdpi.com Similarly, novel hydroxyethylene derivatives have been designed and synthesized as potential inhibitors of viral proteases, demonstrating the adaptability of synthetic chemistry in addressing urgent medical needs. nih.gov
In the realm of materials science, p-phenylenediamine is a key component in the synthesis of advanced polymers and composites. wikipedia.org For example, it is a precursor to aramid fibers like Kevlar, which are known for their high strength and thermal stability. wikipedia.orgmdpi.com Researchers are also exploring the use of PPD derivatives to create new curing agents for epoxy resins, leading to materials with enhanced flame resistance and mechanical properties. mdpi.com The synthesis of bio-based benzoxazine (B1645224) monomers using PPD derivatives is another active area of research, aiming to develop sustainable polymers with tunable properties. mdpi.com
The following table summarizes some of the novel synthetic approaches involving p-phenylenediamine derivatives:
Interactive Data Table: Novel Synthetic Strategies for p-Phenylenediamine Derivatives| Derivative Class | Synthetic Approach | Potential Application |
|---|---|---|
| Isatin Sulfonylpiperidinyl Derivatives | Multi-step synthesis involving cyclo-condensation | Antiviral agents mdpi.com |
| Hydroxyethylene Derivatives | Multi-step synthesis from L-phenylalanine | Protease inhibitors nih.gov |
| Aramid Polymers | Reaction with terephthaloyl chloride | High-strength fibers wikipedia.org |
| Epoxy Resin Curing Agents | Reaction with other monomers to form co-polymers | Flame-retardant materials mdpi.com |
These synthetic advancements are critical for unlocking the full potential of p-phenylenediamine and its derivatives in a wide range of fields.
Development of Next-Generation Analytical Platforms
The accurate and sensitive detection of p-phenylenediamine hydrochloride and its derivatives is essential for monitoring human exposure, ensuring product quality, and assessing environmental contamination. The development of next-generation analytical platforms is focused on creating more efficient, sensitive, and integrated systems.
Future analytical platforms are expected to feature reduced offline testing, with a greater emphasis on real-time monitoring and multi-attribute analysis. nih.gov These platforms will leverage advanced data analytics and automation to provide more comprehensive and responsive characterization of substances. nih.govresearchgate.net This shift is driven by the need to reduce costs and adopt more advanced manufacturing and quality control paradigms. nih.govresearchgate.net
Current analytical methods for PPD include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). researchgate.netscirp.org These techniques are often used in combination (e.g., GC-MS, HPLC-MS) to achieve high sensitivity and specificity. researchgate.netscirp.org For instance, a GC-MS method involving derivatization with trifluoroacetic anhydride (B1165640) (TFA) has been developed for the qualitative and quantitative determination of PPD in biological fluids. researchgate.net
Emerging analytical approaches aim to further enhance these capabilities. For example, innovative chromatographic platforms are being designed for the comprehensive characterization of complex drug products, enabling the determination of multiple critical quality attributes in a single analysis. bioprocessingsummit.com The integration of high-resolution mass spectrometry is also improving the detection of various attributes, offering a robust alternative to traditional assays. bioprocessingsummit.com
The following table highlights key aspects of next-generation analytical platforms for PPD:
Interactive Data Table: Next-Generation Analytical Platforms for p-Phenylenediamine| Platform Feature | Description | Benefit |
|---|---|---|
| Real-time Monitoring | Continuous online analysis of chemical processes. | Immediate feedback and process control. nih.gov |
| Multi-attribute Monitoring | Simultaneous measurement of multiple chemical properties. | Comprehensive characterization from a single sample. nih.gov |
| Advanced Data Analytics | Use of AI and machine learning to interpret complex data. | Improved accuracy and predictive capabilities. researchgate.net |
| High-Resolution Mass Spectrometry | Enhanced mass analysis for detailed structural information. | In-depth characterization of complex molecules. bioprocessingsummit.com |
The evolution of these analytical platforms will be crucial for advancing research and ensuring the safe and effective use of p-phenylenediamine and its derivatives.
Sustainable Remediation Technologies
The presence of p-phenylenediamine and its derivatives in the environment, primarily due to their use in industrial processes, necessitates the development of sustainable remediation technologies. acs.org Research in this area is focused on finding environmentally friendly and efficient methods to remove these compounds from contaminated water and soil.
One area of investigation is the oxidation of PPDs by naturally occurring minerals. Studies have examined the reaction between tire wear particle leachate, which can contain PPDs, and various manganese (hydr)oxides. acs.org This research explores how these minerals can contribute to the natural attenuation of PPDs in the environment. acs.org
Another avenue of research is the development of advanced oxidation processes (AOPs). AOPs utilize highly reactive species, such as hydroxyl radicals, to break down organic pollutants into less harmful substances. While not directly detailed in the provided search results for PPD, AOPs are a well-established and promising technology for the remediation of a wide range of organic contaminants.
Furthermore, bioremediation, which uses microorganisms to degrade pollutants, offers a potentially sustainable and cost-effective solution. Research into the microbial degradation of aniline (B41778) and its derivatives provides a foundation for exploring similar pathways for p-phenylenediamine.
Future research will likely focus on optimizing these technologies and exploring novel materials and methods for the efficient and sustainable removal of p-phenylenediamine from the environment.
Exploration of New Industrial and Technological Applications
While p-phenylenediamine is well-established in the dye, polymer, and rubber industries, ongoing research is exploring new and innovative applications for this versatile compound and its derivatives. wikipedia.orgfactmr.com These emerging applications often leverage the unique chemical properties of PPD to create advanced materials with novel functionalities.
One exciting area of research is the development of advanced composites and nanomaterials. For instance, p-phenylenediamine has been used to modify graphene foam, which is then incorporated into an epoxy matrix to create a composite material with superior thermal conductivity and electromagnetic interference (EMI) shielding performance. mdpi.com This innovative approach involves using PPD to anchor reactive sites on the graphene surface, facilitating the in-situ polymerization of polyaniline and the formation of a continuous conductive network. mdpi.com
In the field of electronics and energy storage, PPD derivatives are being investigated for their potential use in creating novel polymers for various applications. The ability to tailor the chemical structure of PPD allows for the development of materials with specific electronic and electrochemical properties.
Furthermore, the difunctional nature of PPD makes it a valuable building block in the construction of covalent organic frameworks (COFs). wikipedia.org These highly porous and crystalline materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing.
The table below outlines some of the emerging industrial and technological applications of p-phenylenediamine and its derivatives:
Interactive Data Table: Emerging Applications of p-Phenylenediamine| Application Area | Specific Use | Key Benefit |
|---|---|---|
| Advanced Composites | Modifier for graphene foam in epoxy composites. | Enhanced thermal conductivity and EMI shielding. mdpi.com |
| Electronics | Component in the synthesis of conductive polymers. | Tailorable electronic properties. |
| Covalent Organic Frameworks (COFs) | Cross-linking agent in the formation of COFs. | High porosity and surface area for various applications. wikipedia.org |
The continued exploration of new synthetic routes and a deeper understanding of the structure-property relationships of PPD derivatives will undoubtedly lead to even more innovative applications in the future.
Q & A
Q. Advanced
- Spectrophotometry : Measure absorbance at 535 nm after enzymatic oxidation (e.g., ceruloplasmin assay), correcting for nonenzymatic oxidation using a blank .
- Oscillating reaction systems : Utilize perturbations in Bray–Liebhafsky reactions for indirect quantification, leveraging kinetic sensitivity to PPD HCl .
Methodological Note : Stabilize samples with chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation .
How do metabolic pathways of PPD HCl differ between in vitro and in vivo models, and what are the implications for toxicity studies?
Q. Advanced
- In vivo (rats) : PPD HCl undergoes N-hydroxylation and ring epoxidation , forming mutagenic metabolites .
- In vitro (hepatocytes) : Limited metabolic activation due to absence of systemic factors (e.g., gut microbiota) .
Implications : Toxicity assessments should combine in vitro screening with in vivo validation to account for metabolic variability .
What physicochemical properties of PPD HCl are critical for reactivity in aqueous solutions?
Q. Basic
- Solubility : Highly soluble in water, ethanol, and chloroform .
- Stability : pH-dependent degradation; stable in acidic conditions but oxidizes rapidly at neutral/basic pH .
- log Pow : Experimental value of -0.86 indicates low lipophilicity, limiting membrane permeability .
How can kinetic studies account for PPD HCl’s rapid oxidation when elucidating reaction mechanisms?
Q. Advanced
- Use stopped-flow techniques to monitor sub-second reactions .
- Employ oxygen scavengers (e.g., glucose oxidase) to maintain anoxic conditions .
- Validate mechanisms using LC-MS to identify transient oxidative intermediates .
What compendial standards govern PPD HCl purity in pharmacological research?
Q. Basic
- USP-NF standards specify identity, assay, and impurity limits via titrimetry or HPLC .
- Acceptance criteria : ≤0.1% residual solvents (e.g., toluene) and heavy metals .
How can discrepancies in PPD HCl toxicity data be resolved through experimental design?
Q. Advanced
- Control variables : Standardize purity (>99%), exposure routes (oral vs. dermal), and species (rat vs. mouse) .
- Dose metrics : Use pharmacokinetic modeling to correlate external dose with internal metabolite levels .
- Address contradictions : Replicate studies using harmonized protocols (e.g., OECD guidelines) .
What are optimal storage conditions for PPD HCl to ensure long-term stability?
Q. Basic
- Temperature : Store at 2–8°C in desiccated conditions .
- Packaging : Use vacuum-sealed bags with oxygen absorbers .
- Monitor degradation : Regularly check for color changes (purple/black indicates oxidation) .
What strategies enable the synthesis of PPD HCl derivatives while minimizing side reactions?
Q. Advanced
- Protecting groups : Temporarily block amine groups with tert-butoxycarbonyl (Boc) to direct reactivity .
- Controlled conditions : Use low temperatures (<25°C) and slow reagent addition to prevent polymerization .
- Post-synthetic modification : Purify derivatives via preparative HPLC to isolate desired products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
